N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide
Description
N-{[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and an oxolane-2-carboxamide moiety linked via a methyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane (tetrahydrofuran) ring in the carboxamide substituent may improve solubility compared to aromatic counterparts.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPIAEYUXMEUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions often involve temperatures around 140°C and reaction times of approximately 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable methodologies are likely to be applied. The use of microwave-assisted synthesis and mechanochemical methods are promising approaches for scaling up production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological systems makes it useful in biochemical assays and studies of enzyme inhibition.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Triazolo[4,3-a]pyridine Derivatives
- Compound: N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide Key Difference: Replaces the trifluoromethyl group with a 3-methyl-1,2,4-oxadiazole substituent at position 5.
Pyrazolo[4,3-c]pyridine Derivatives (e.g., from ):
- Example : 5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Key Difference : Pyrazolo[4,3-c]pyridine core instead of triazolo[4,3-a]pyridine.
- Impact : The pyrazole ring confers distinct electronic properties and steric bulk, which may reduce cross-reactivity with triazolo-pyridine targets .
Substituent Analysis
Pharmacological and Physicochemical Properties
Trifluoromethyl vs. Oxadiazole :
- The CF₃ group in the target compound increases metabolic resistance compared to the oxadiazole in , as fluorinated groups are less prone to oxidative degradation .
- Solubility: The oxolane-2-carboxamide in the target compound likely offers better aqueous solubility than the furan-2-carboxamide in due to the saturated oxygen-containing ring .
Carboxamide Variations :
- The cycloheptyl-benzyl carboxamide in compounds introduces significant steric bulk, reducing membrane permeability compared to the compact oxolane group in the target compound .
Biological Activity
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and the biological activities it exhibits, particularly in cancer research and other therapeutic areas.
The compound features a triazole and pyridine ring system, which are known for their diverse biological activities. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various biological targets.
Molecular Structure
- Molecular Formula : CHFNO
- Molecular Weight : 299.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole ring.
- Introduction of the trifluoromethyl group.
- Coupling with oxolane derivatives to form the final product.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Specifically targeting c-Met kinase, which is often overexpressed in various cancers .
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells .
Case Studies
A notable case study involved the evaluation of this compound's effects on lung cancer cell lines (A549). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and significant apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
